N-(4-acetylphenyl)-3-nitrobenzamide
Overview
Description
N-(4-acetylphenyl)-3-nitrobenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety
Mechanism of Action
Target of Action
N-(4-acetylphenyl)-3-nitrobenzamide is a complex organic compoundSimilar compounds have been found to interact with proteins such as theHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Biochemical Pathways
For instance, some indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
For instance, some compounds have shown inhibitory activity against certain enzymes, suggesting they may be metabolized in the body .
Result of Action
For example, some indole derivatives have shown diverse biological activities, suggesting that they may have various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
N-(4-acetylphenyl)-3-nitrobenzamide has been found to interact with several enzymes and proteins. For instance, it has been shown to have inhibitory properties against some metabolic enzymes . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to bind to and inhibit certain enzymes is particularly noteworthy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This is due to factors such as the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . While specific threshold effects have not been reported, it is known that high doses of the compound can have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can have effects on its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3-nitrobenzamide typically involves the reaction of 4-acetylphenylamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-acetylphenyl)-3-nitrobenzamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
Chemistry: N-(4-acetylphenyl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity and providing insights into enzyme function and regulation.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of molecules with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
N-(4-acetylphenyl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(4-acetylphenyl)-3-chlorobenzamide: Contains a chlorine atom instead of a nitro group.
N-(4-acetylphenyl)-3-methylbenzamide: Features a methyl group in place of the nitro group.
Uniqueness: N-(4-acetylphenyl)-3-nitrobenzamide is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-10(18)11-5-7-13(8-6-11)16-15(19)12-3-2-4-14(9-12)17(20)21/h2-9H,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOBABIVZZHEBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293634 | |
Record name | N-(4-Acetylphenyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84833-23-8 | |
Record name | N-(4-Acetylphenyl)-3-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84833-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Acetylphenyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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